Cas no 1241405-27-5 (methyl 2-(2-fluoro-4-methylphenyl)propanoate)

methyl 2-(2-fluoro-4-methylphenyl)propanoate 化学的及び物理的性質
名前と識別子
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- methyl 2-(2-fluoro-4-methylphenyl)propanoate
- Benzeneacetic acid, 2-fluoro-alpha,4-dimethyl-, methyl ester
- methyl (2-fluoro-4-methylphenyl)propionate
- CID 49837496
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- インチ: 1S/C11H13FO2/c1-7-4-5-9(10(12)6-7)8(2)11(13)14-3/h4-6,8H,1-3H3
- InChIKey: OTLCIBJJZFVQLP-UHFFFAOYSA-N
- ほほえんだ: FC1C([H])=C(C([H])([H])[H])C([H])=C([H])C=1C([H])(C(=O)OC([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 196.089958g/mol
- どういたいしつりょう: 196.089958g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3
- ぶんしりょう: 196.22g/mol
- 疎水性パラメータ計算基準値(XlogP): 2.7
methyl 2-(2-fluoro-4-methylphenyl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1139230-0.5g |
methyl 2-(2-fluoro-4-methylphenyl)propanoate |
1241405-27-5 | 95% | 0.5g |
$671.0 | 2023-10-26 | |
Enamine | EN300-1139230-2.5g |
methyl 2-(2-fluoro-4-methylphenyl)propanoate |
1241405-27-5 | 95% | 2.5g |
$1370.0 | 2023-10-26 | |
Enamine | EN300-1139230-0.1g |
methyl 2-(2-fluoro-4-methylphenyl)propanoate |
1241405-27-5 | 95% | 0.1g |
$615.0 | 2023-10-26 | |
Enamine | EN300-1139230-5.0g |
methyl 2-(2-fluoro-4-methylphenyl)propanoate |
1241405-27-5 | 5g |
$2566.0 | 2023-05-24 | ||
Enamine | EN300-1139230-1.0g |
methyl 2-(2-fluoro-4-methylphenyl)propanoate |
1241405-27-5 | 1g |
$884.0 | 2023-05-24 | ||
Enamine | EN300-1139230-10g |
methyl 2-(2-fluoro-4-methylphenyl)propanoate |
1241405-27-5 | 95% | 10g |
$3007.0 | 2023-10-26 | |
Enamine | EN300-1139230-1g |
methyl 2-(2-fluoro-4-methylphenyl)propanoate |
1241405-27-5 | 95% | 1g |
$699.0 | 2023-10-26 | |
Enamine | EN300-1139230-0.25g |
methyl 2-(2-fluoro-4-methylphenyl)propanoate |
1241405-27-5 | 95% | 0.25g |
$642.0 | 2023-10-26 | |
Enamine | EN300-1139230-10.0g |
methyl 2-(2-fluoro-4-methylphenyl)propanoate |
1241405-27-5 | 10g |
$3807.0 | 2023-05-24 | ||
Enamine | EN300-1139230-0.05g |
methyl 2-(2-fluoro-4-methylphenyl)propanoate |
1241405-27-5 | 95% | 0.05g |
$587.0 | 2023-10-26 |
methyl 2-(2-fluoro-4-methylphenyl)propanoate 関連文献
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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3. Book reviews
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
methyl 2-(2-fluoro-4-methylphenyl)propanoateに関する追加情報
Methyl 2-(2-fluoro-4-methylphenyl)propanoate (CAS No. 1241405-27-5): A Comprehensive Overview
Methyl 2-(2-fluoro-4-methylphenyl)propanoate, identified by its unique CAS number 1241405-27-5, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a fluoro-substituted aromatic ring and an ester functional group, has garnered attention due to its potential applications in the development of novel therapeutic agents. The structural motif of this molecule, particularly the combination of a fluorinated methylphenyl moiety and a propanoate ester, makes it a versatile intermediate in synthetic chemistry, offering opportunities for further functionalization and derivatization.
The methyl 2-(2-fluoro-4-methylphenyl)propanoate structure is characterized by its aromatic backbone, which is modified by the presence of a fluorine atom at the 2-position and a methyl group at the 4-position of the phenyl ring. This specific substitution pattern enhances the compound's interaction with biological targets, making it a valuable candidate for drug discovery efforts. The ester group at the other end of the molecule provides a handle for further chemical modifications, allowing chemists to explore various derivatives with tailored properties.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity to biological receptors. The incorporation of a fluorine atom into pharmaceutical molecules often leads to increased lipophilicity and resistance to enzymatic degradation, which are critical factors for drug efficacy. The fluoro-substituted aromatic ring in methyl 2-(2-fluoro-4-methylphenyl)propanoate aligns with these trends, making it a promising scaffold for developing next-generation therapeutics.
One of the most compelling aspects of this compound is its potential role as an intermediate in the synthesis of more complex molecules. The presence of both an aromatic ring and an ester group provides multiple points for chemical intervention, enabling the construction of diverse pharmacophores. For instance, researchers have explored the use of this compound in the preparation of kinase inhibitors, where the fluoro-substituted phenyl ring can interact with key residues in the active site of target enzymes. Additionally, the ester functionality can be hydrolyzed or transesterified to introduce other pharmacologically relevant groups.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in drug development. Fluorine atoms can significantly influence drug properties such as solubility, bioavailability, and pharmacokinetics. The methyl 2-(2-fluoro-4-methylphenyl)propanoate molecule exemplifies this trend by incorporating a fluorine atom into a pharmacologically relevant scaffold. This has led to several studies investigating its potential as a building block for novel drugs targeting various diseases.
In academic research, this compound has been utilized in studies aimed at understanding the impact of fluorination on molecular interactions. For example, computational studies have demonstrated how the presence of a fluorine atom can modulate electronic properties and binding affinities. These insights are crucial for rational drug design, where small changes in molecular structure can lead to significant improvements in therapeutic efficacy. The fluoro-substituted aromatic ring in methyl 2-(2-fluoro-4-methylphenyl)propanoate serves as an excellent model for such investigations.
The synthetic methodologies employed in the preparation of methyl 2-(2-fluoro-4-methylphenyl)propanoate highlight its versatility as a synthetic intermediate. Common approaches include Friedel-Crafts alkylation followed by esterification or direct synthesis via cross-coupling reactions. These methods leverage well-established protocols in organic chemistry while showcasing the compound's adaptability to different synthetic strategies. Such flexibility is essential for pharmaceutical applications, where rapid and efficient synthesis is often required.
The applications of methyl 2-(2-fluoro-4-methylphenyl)propanoate extend beyond academic research into industrial settings. Pharmaceutical companies have incorporated this compound into their libraries as a starting material for lead optimization campaigns. Its structural features make it particularly suitable for generating analogs with enhanced potency and selectivity. By systematically modifying various functional groups within the molecule, researchers can identify novel compounds with improved pharmacological profiles.
The future prospects for methyl 2-(2-fluoro-4-methylphenyl)propanoate are promising, given its unique structural attributes and potential applications. As drug discovery efforts continue to evolve, compounds like this one will play an increasingly important role in developing innovative therapies. The integration of advanced computational techniques and high-throughput screening methods will further accelerate the exploration of its derivatives and their biological activities.
In conclusion, methyl 2-(2-fluoro-4-methylphenyl)propanoate (CAS No. 1241405-27-5) represents a significant advancement in pharmaceutical chemistry. Its combination of a fluoro-substituted aromatic ring and an ester group provides numerous opportunities for synthetic manipulation and biological exploration. As research progresses, this compound is expected to contribute valuable insights into drug design and development, solidifying its position as a key intermediate in modern medicinal chemistry.
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